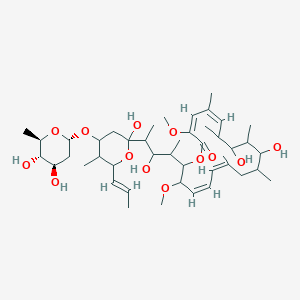
Concanamycin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Concanamycin D is a naturally occurring macrolide compound that has attracted significant attention in scientific research due to its unique properties. This molecule was first isolated from the fermentation broth of Streptomyces species in 1987 and has since been used as a research tool in various fields of science, including biochemistry, cell biology, and pharmacology. In
Scientific Research Applications
V-ATPases and P-ATPases Inhibitor
Concanamycins, including Concanamycin D, are recognized for their role in inhibiting vacuolar-type proton-translocating ATPases (V-ATPases) and ATPases with phosphorylated states (P-ATPases). These enzymes are significant in animal and plant cell physiology, as well as in yeast, fungi, and bacteria (Dröse & Altendorf, 1997).
Effects on Endo-Lysosomal and Contractile Vacuole Systems
Research shows that concanamycins impact the acidification and function of endo-lysosomal systems and contractile vacuole systems in organisms like Dictyostelium discoideum. These findings highlight the vital role of V-H(+)-ATPase in maintaining the integrity and functionality of these systems (Temesvari et al., 1996).
Lysosomal Acidification Inhibition
This compound is part of a group of compounds known for their ability to inhibit the acidification of lysosomes at specific concentrations. This inhibitory activity is crucial for understanding their effects on cellular physiology (Woo et al., 1992).
Inhibition of Enveloped Animal-Virus Entry
Concanamycin A, closely related to this compound, serves as a powerful inhibitor of enveloped animal-virus entry into cells. This application is significant in studying viral infections and potential treatments (Guinea & Carrasco, 1994).
Antiviral and Antimalarial Activities
Concanamycins have shown potent antiviral activities, particularly against herpes simplex virus, and have been studied for their potential in antiviral treatments (Hayashi et al., 2001). Additionally, their efficacy in combination with other drugs like pyronaridine against Plasmodium falciparum suggests potential antimalarial applications (Auparakkitanon & Wilairat, 2006).
Involvement in Golgi Swelling and Apoptosis Induction
Studies have indicated that concanamycins, including this compound, lead to Golgi swelling in plant cells, which is crucial for understanding their impact on cellular structures and functions (Robinson et al., 2004). They also induce apoptotic cell death, which is vital for research in cancer treatment and cell biology (Nishihara et al., 1995).
properties
CAS RN |
144450-34-0 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
809 g/mol |
IUPAC Name |
(3E,5Z,13Z,15Z)-18-[4-[4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8,10-dihydroxy-3,17-dimethoxy-5,7,9,11,13-pentamethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |
InChI |
InChI=1S/C44H72O13/c1-13-15-33-27(6)36(55-37-21-32(45)41(49)31(10)54-37)22-44(51,57-33)30(9)40(48)29(8)42-34(52-11)17-14-16-23(2)18-25(4)38(46)28(7)39(47)26(5)19-24(3)20-35(53-12)43(50)56-42/h13-17,19-20,25-34,36-42,45-49,51H,18,21-22H2,1-12H3/b15-13+,17-14-,23-16-,24-19-,35-20+/t25?,26?,27?,28?,29?,30?,31-,32-,33?,34?,36?,37-,38?,39?,40?,41-,42?,44?/m1/s1 |
InChI Key |
MTLOJNVKXXZIBC-QIOSSVKISA-N |
Isomeric SMILES |
C/C=C/C1C(C(CC(O1)(C(C)C(C(C)C2C(/C=C\C=C(/CC(C(C(C(C(/C=C(\C=C(/C(=O)O2)\OC)/C)C)O)C)O)C)\C)OC)O)O)O[C@@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C |
SMILES |
CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C |
Canonical SMILES |
CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C |
synonyms |
concanamycin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B233928.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B233933.png)

![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)

